

A Technical Review of Ethyl Fluoroacetate: Synthesis, Applications, and Biological Activity

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Compound of Interest

Compound Name: *Ethyl fluoroacetate*

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Ethyl fluoroacetate (EFA) is a versatile fluorinated building block essential in various chemical sectors, including pharmaceuticals, agrochemicals, and materials science.^[1] Its single fluorine atom significantly alters the molecule's electronic properties, enhancing the biological activity and stability of its derivatives compared to their non-fluorinated counterparts.^[1] This technical guide provides an in-depth review of the literature on **ethyl fluoroacetate**, focusing on its synthesis, key applications, experimental protocols, and significant biological implications.

Physicochemical Properties

A summary of the key physical and chemical properties of **ethyl fluoroacetate** is presented below.

Property	Value	Reference
CAS Number	459-72-3	
Molecular Formula	C ₄ H ₇ FO ₂	
Molecular Weight	106.10 g/mol	
Appearance	Colorless liquid	[2]
Density	1.098 g/mL at 25 °C	
Boiling Point	119.3 °C at 753 mmHg	
Refractive Index	n _{20/D} 1.375	
Solubility	Soluble in water	
Flash Point	31 °C (87.8 °F) - closed cup	

Synthesis of Ethyl Fluoroacetate

The synthesis of **ethyl fluoroacetate** is primarily achieved through nucleophilic substitution reactions where a chlorine or other leaving group is displaced by a fluoride ion.

Table 1: Summary of Selected Synthesis Methods for Ethyl Fluoroacetate

Starting Material	Reagents & Conditions	Yield (%)	Purity (%)	Reference
Ethyl chloroacetate	Potassium fluoride solid dispersion, 20 °C, 3 hours	99.1	99.7	[3]
Ethyl chloroacetate	Potassium fluoride solid dispersion, 55 °C, 5 hours	99.4	99.4	[3]
Ethyl chloroacetate	KF, Acetamide, Sulfolane, Cetyltrimethylammonium bromide, 120 °C, 2h	83.5	N/A	[4]
Ethyl chloroacetate	KF, Acetamide, heated to 110 °C, then 140 °C	52	N/A	[5]
Ethyl chloroacetate	KF, Chloro- or bromo-alkylimidazole ionic liquid catalyst, 110-150 °C, 2-5h	N/A	N/A	[6]

Experimental Protocol: Synthesis from Ethyl Chloroacetate and Potassium Fluoride

This protocol is based on the method described in patent CN102976934A, which utilizes a solid dispersion of potassium fluoride for high efficiency.[3]

Materials:

- Ethyl chloroacetate (122g)

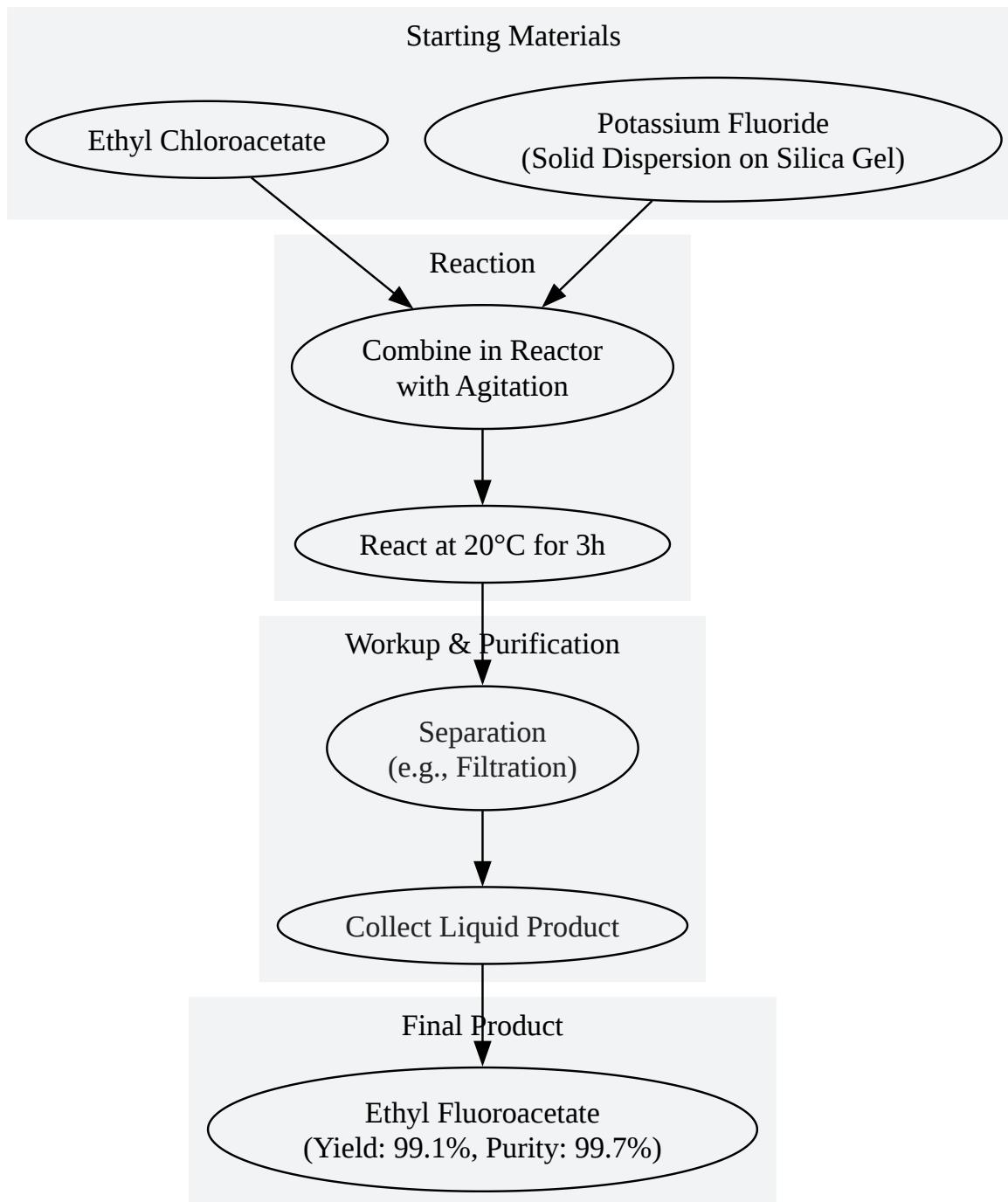
- Potassium fluoride solid dispersion (65g) - Prepared by dissolving 60 parts KF in 100 parts water, adding 6 parts microporous silica gel, stirring, separating, and drying.
- Reaction vessel with agitation

Procedure:

- Charge the reaction vessel with ethyl chloroacetate (122g).
- With agitation, add the potassium fluoride solid dispersion (65g).
- Maintain the reaction temperature at 20 °C for 3 hours.
- Upon completion, separate the solid inorganic salts from the liquid product.
- The resulting liquid is **ethyl fluoroacetate**. The reported yield is 103g (99.1%) with a purity of 99.7%.[\[3\]](#)

Safety Note: **Ethyl fluoroacetate** is toxic and flammable. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[\[2\]](#)[\[7\]](#)

Synthesis Workflow Diagram```dot



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Caption: Inhibition of the Krebs cycle by fluoroacetate.

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